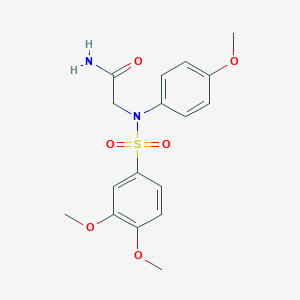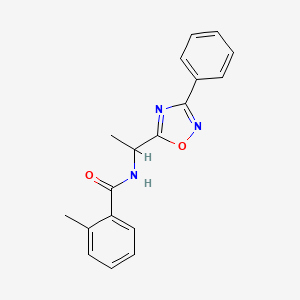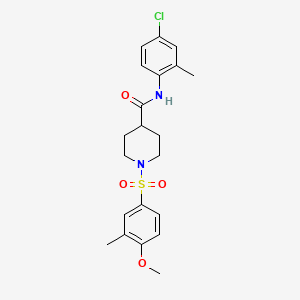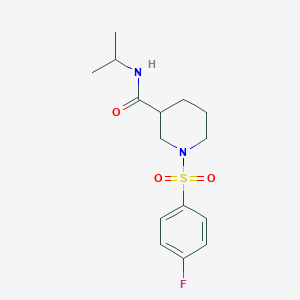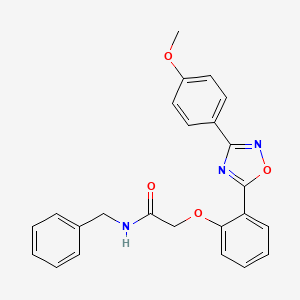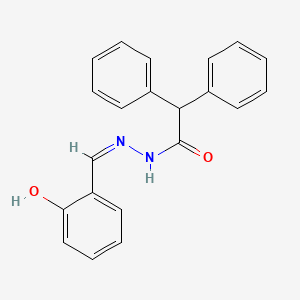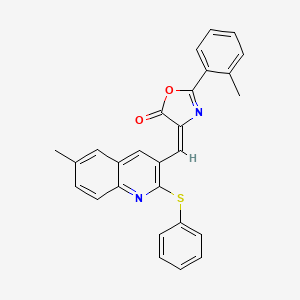
N-(2-(Azepane-1-carbonyl)phenyl)-4-morpholinobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Azepane-1-carbonyl)phenyl)-4-morpholinobenzamide, commonly known as AMBMP, is a chemical compound that has been of great interest in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of AMBMP is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to activate the caspase-dependent apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
AMBMP has been found to exhibit a wide range of biochemical and physiological effects in various cell types and animal models. It has been found to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. It has also been found to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, it has been found to induce apoptosis in cancer cells, leading to the death of these cells.
Vorteile Und Einschränkungen Für Laborexperimente
AMBMP has several advantages for lab experiments. It is easily synthesized and purified, making it readily available for use in experiments. It has also been found to exhibit a wide range of biological activities, making it useful for studying various biological processes. However, there are some limitations to using AMBMP in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on AMBMP. One area of research is the development of new synthetic methods for AMBMP that can improve the yield and purity of the final product. Another area of research is the identification of new biological activities of AMBMP, which can lead to the development of new therapeutic applications. Finally, research can be conducted to investigate the potential of AMBMP as a drug delivery system, which can improve the efficacy and safety of existing drugs.
Synthesemethoden
The synthesis of AMBMP involves the reaction of 4-morpholinobenzoic acid with 2-aminocaproic acid and phenyl isocyanate. The reaction proceeds via an amide bond formation reaction and results in the formation of AMBMP. The synthesis of AMBMP has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
AMBMP has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to exhibit antimicrobial activity against a wide range of microorganisms.
Eigenschaften
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c28-23(19-9-11-20(12-10-19)26-15-17-30-18-16-26)25-22-8-4-3-7-21(22)24(29)27-13-5-1-2-6-14-27/h3-4,7-12H,1-2,5-6,13-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNYQWCNWXUJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


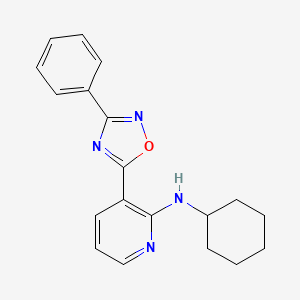

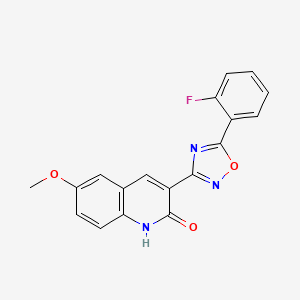
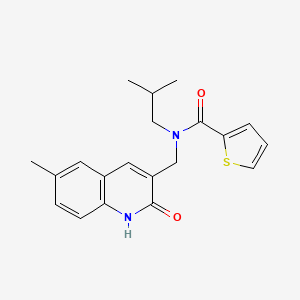
![3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7700862.png)
